4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside
Overview
Description
4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for beta-glucosidase, an enzyme that hydrolyzes the glycosidic bond to release 4-(trifluoromethyl)umbelliferone, a fluorescent product. This compound is particularly valuable in diagnostic assays and enzyme activity studies due to its high sensitivity and specificity .
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.
Mode of Action
This compound acts as a substrate for β-glucosidase . When this compound comes into contact with β-glucosidase, the enzyme cleaves the glycosidic bond, resulting in the release of 4-(trifluoromethyl)umbelliferone .
Biochemical Pathways
The action of this compound primarily affects the carbohydrate metabolism pathway . By acting as a substrate for β-glucosidase, it facilitates the breakdown of complex carbohydrates, thereby influencing the overall carbohydrate metabolism.
Result of Action
The cleavage of this compound by β-glucosidase results in the release of 4-(trifluoromethyl)umbelliferone . This compound is fluorescent, allowing it to be easily detected and measured, making this compound a useful tool for diagnostic purposes .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, its fluorescence properties can vary depending on the pH of the environment . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside plays a significant role in biochemical reactions. It is a substrate for glycosidases, enzymes that cleave glycosidic bonds . The interaction between this compound and these enzymes is crucial for its biochemical function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with glycosidases. These enzymes cleave the glycosidic bond of the compound, leading to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with glycosidases . These enzymes, along with any cofactors they may require, contribute to the metabolic flux and metabolite levels within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside typically involves the glycosylation of 4-(trifluoromethyl)umbelliferone with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is then formulated and packaged under controlled conditions to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-(trifluoromethyl)umbelliferone, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis reaction typically requires beta-glucosidase as the enzyme catalyst. The reaction is carried out in an aqueous buffer solution, often at a pH optimal for the enzyme’s activity (usually around pH 5.0). The reaction temperature is maintained at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-(trifluoromethyl)umbelliferone. This product is highly fluorescent and can be easily detected using fluorescence spectroscopy, making it useful in various analytical applications .
Scientific Research Applications
Comparison with Similar Compounds
4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is unique due to its high sensitivity and specificity as a fluorogenic substrate. Similar compounds include:
4-Methylumbelliferyl-beta-D-glucopyranoside: Another fluorogenic substrate for beta-glucosidase, but with a different fluorescent moiety.
4-Nitrophenyl-beta-D-glucopyranoside: A chromogenic substrate for beta-glucosidase, which releases a yellow product upon hydrolysis.
4-Methylumbelliferyl-beta-D-galactopyranoside: A substrate for beta-galactosidase, used in similar enzyme assays.
These compounds share similar applications but differ in their fluorescent or chromogenic properties, making this compound particularly valuable for fluorescence-based assays .
Properties
IUPAC Name |
4-(trifluoromethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZJYRMHQCZVKG-TVKJYDDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585025 | |
Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116981-86-3 | |
Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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